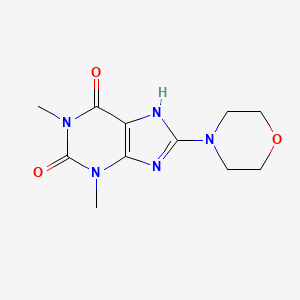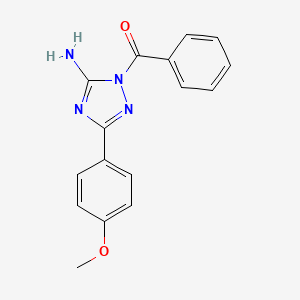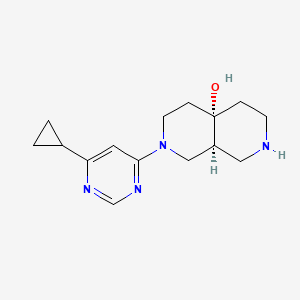
N-cyclooctyl-1-propyl-4-piperidinamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyclooctyl-1-propyl-4-piperidinamine, also known as CPP-109, is a synthetic compound that has gained significant attention in recent years due to its potential use as a treatment for addiction and other neurological disorders. CPP-109 is a derivative of the naturally occurring compound, 1-cyclohexyl-2-amino-propan-2-ol (CHAP), which has been shown to have anti-addictive properties. In
Mecanismo De Acción
N-cyclooctyl-1-propyl-4-piperidinamine works by inhibiting the enzyme, HDAC, which is involved in the regulation of gene expression. HDAC is responsible for removing acetyl groups from histones, which are proteins that help package DNA in the nucleus. By inhibiting HDAC, N-cyclooctyl-1-propyl-4-piperidinamine increases the acetylation of histones, which leads to changes in gene expression. In particular, N-cyclooctyl-1-propyl-4-piperidinamine increases the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
Biochemical and Physiological Effects
N-cyclooctyl-1-propyl-4-piperidinamine has been shown to have a number of biochemical and physiological effects. In animal studies, N-cyclooctyl-1-propyl-4-piperidinamine has been shown to reduce cocaine self-administration and cocaine-seeking behavior. The compound has also been shown to reduce alcohol consumption in rats and to decrease the severity of alcohol withdrawal symptoms. In addition, N-cyclooctyl-1-propyl-4-piperidinamine has been shown to increase the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of using N-cyclooctyl-1-propyl-4-piperidinamine in lab experiments is that it has been extensively studied and its mechanism of action is well understood. In addition, the compound is relatively easy to synthesize and is readily available. However, one limitation of using N-cyclooctyl-1-propyl-4-piperidinamine in lab experiments is that it has not yet been tested in humans, so its safety and efficacy in humans is not yet known.
Direcciones Futuras
There are a number of future directions for research on N-cyclooctyl-1-propyl-4-piperidinamine. One area of interest is the use of the compound in the treatment of other neurological disorders, such as depression and anxiety. Another area of interest is the development of more potent and selective HDAC inhibitors, which could lead to the development of more effective treatments for addiction and other neurological disorders. Finally, future research could focus on the safety and efficacy of N-cyclooctyl-1-propyl-4-piperidinamine in humans, which could lead to the development of a new treatment for addiction.
Métodos De Síntesis
N-cyclooctyl-1-propyl-4-piperidinamine is synthesized through a multistep process that involves the reaction of CHAP with various reagents. The first step involves the conversion of CHAP to its corresponding chloride salt, which is then reacted with cyclooctylmagnesium bromide to form the corresponding tertiary alcohol. The alcohol is then treated with propyl iodide to form the corresponding propyl ether, which is subsequently reduced with lithium aluminum hydride to yield N-cyclooctyl-1-propyl-4-piperidinamine.
Aplicaciones Científicas De Investigación
N-cyclooctyl-1-propyl-4-piperidinamine has been extensively studied for its potential use as a treatment for addiction, particularly cocaine and alcohol addiction. The compound works by inhibiting the enzyme, histone deacetylase (HDAC), which is involved in the regulation of gene expression. By inhibiting HDAC, N-cyclooctyl-1-propyl-4-piperidinamine increases the expression of genes that are involved in the formation of new synapses and the strengthening of existing ones, which is thought to be important for the treatment of addiction.
Propiedades
IUPAC Name |
N-cyclooctyl-1-propylpiperidin-4-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H32N2/c1-2-12-18-13-10-16(11-14-18)17-15-8-6-4-3-5-7-9-15/h15-17H,2-14H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYBAGOLEVWFWDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1CCC(CC1)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H32N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
252.44 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-cyclooctyl-1-propylpiperidin-4-amine | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![isopropyl 4-{[(8-methoxy-3,4-dihydro-2H-chromen-3-yl)methyl]amino}piperidine-1-carboxylate](/img/structure/B5690857.png)
![2-benzyl-8-(tetrahydrofuran-2-ylcarbonyl)-2,8-diazaspiro[4.5]decan-3-one](/img/structure/B5690858.png)

![5-[4-(1,4-diazepan-1-ylmethyl)phenyl]-2-thiophenesulfonamide dihydrochloride](/img/structure/B5690873.png)
![N-[2-(3-chlorophenyl)ethyl]-2-nitrobenzamide](/img/structure/B5690881.png)
![[3-(2-methoxyethyl)-1-(1H-pyrrol-3-ylcarbonyl)-3-piperidinyl]methanol](/img/structure/B5690885.png)

![1-(4-{[(3S*,4R*)-3-(dimethylamino)-4-(4-methylphenyl)pyrrolidin-1-yl]carbonyl}-2-thienyl)ethanone](/img/structure/B5690902.png)
![ethyl 4-[(4-hydroxyphenyl)amino]-7,8-dimethyl-3-quinolinecarboxylate](/img/structure/B5690912.png)

![N-cyclohexyl-2-[3-(1-naphthyl)-6-oxo-1(6H)-pyridazinyl]acetamide](/img/structure/B5690919.png)
![4-[3-(1H-tetrazol-1-yl)propyl]morpholine](/img/structure/B5690931.png)
![(3S)-4-{[2-(4-ethoxyphenyl)-5-methyl-1,3-oxazol-4-yl]methyl}-1,3-dimethyl-2-piperazinone](/img/structure/B5690939.png)